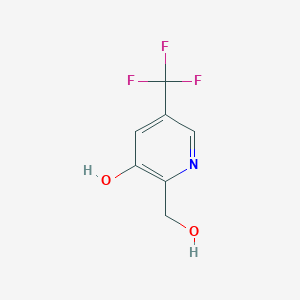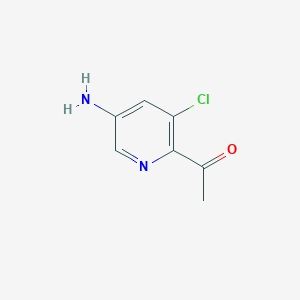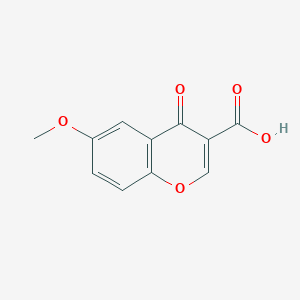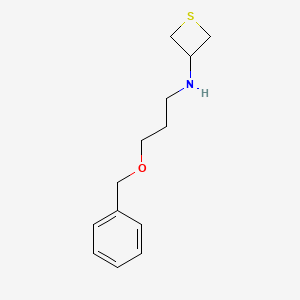
2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C7H6F3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of hydroxymethyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol typically involves the introduction of hydroxymethyl and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloromethyl-5-(trifluoromethyl)pyridine with a suitable hydroxylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the trifluoromethyl group under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-carboxy-5-(trifluoromethyl)pyridine.
Reduction: Formation of 2-(hydroxymethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of specific biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)pyridin-3-ol: Lacks the trifluoromethyl group, making it less lipophilic.
5-(Trifluoromethyl)pyridin-3-ol: Lacks the hydroxymethyl group, affecting its ability to form hydrogen bonds.
2-(Hydroxymethyl)-6-(trifluoromethyl)pyridin-3-ol: Similar structure but with the trifluoromethyl group at a different position, potentially altering its reactivity and interactions.
Uniqueness
2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of hydroxymethyl and trifluoromethyl groups enhances its versatility in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C7H6F3NO2 |
|---|---|
Poids moléculaire |
193.12 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)4-1-6(13)5(3-12)11-2-4/h1-2,12-13H,3H2 |
Clé InChI |
NJVLSFXODXBXEF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1O)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















